molecular formula C14H27N3O3 B13151590 tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate

Cat. No.: B13151590
M. Wt: 285.38 g/mol
InChI Key: RHUSNFNBEDREEA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate (CAS: 1291351-78-4) is a carbamate-protected amino acid derivative with a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol. Its structure features a tert-butyl carbamate group attached to a central butan-2-yl backbone, which is further substituted with a 4-aminopiperidin-1-yl moiety via a ketone linkage. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting agents .

Synthesis and Handling
Synthetic routes often involve coupling reactions between tert-butyl carbamate derivatives and functionalized piperidines. For example, tert-butyl (1-acetylpiperidin-4-yl)carbamate—a structurally related compound—is synthesized via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride in dichloromethane (DCM), followed by purification . Safety guidelines emphasize its flammability (H226) and recommend handling under inert conditions to prevent decomposition .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-5-11(16-13(19)20-14(2,3)4)12(18)17-8-6-10(15)7-9-17/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

RHUSNFNBEDREEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Overall Synthetic Strategy

The synthesis primarily involves three key stages:

  • Formation of the aminopiperidine intermediate .
  • Introduction of the carbamate protecting group .
  • Functionalization of the butan-2-yl backbone with the oxo group and subsequent protective group modifications.

Step-by-step Synthesis

Step Description Reagents & Conditions References
Step 1 Preparation of 4-aminopiperidine Nucleophilic substitution or reduction of suitable precursors; often involves piperidine derivatization with amine sources Patent WO2023249970A1, PubChem CID 50986488
Step 2 Formation of the oxobutan-2-yl backbone Coupling of the amino piperidine with an oxo-functionalized butan-2-yl precursor, typically via amide bond formation using carbodiimide coupling agents like EDC·HCl or DCC Patent WO2023249970A1, Literature on peptide coupling reactions
Step 3 Introduction of the carbamate group Reaction of the amino group with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or pyridine, under inert atmosphere, to form the Boc-protected carbamate Patent WO2023249970A1, PubChem CID 50986488
Step 4 Incorporation of the N-ethyl group Alkylation with ethyl isocyanate or ethyl halides under basic conditions, leading to N-alkylation of the carbamate nitrogen Patent WO2023249970A1, Literature on carbamate derivatization
Step 5 Final deprotection and purification Removal of any residual protecting groups (if necessary) under acidic or basic conditions, followed by purification via chromatography Standard organic synthesis protocols

Specific Reaction Conditions and Variations

  • Carbamate Formation : Typically conducted at low temperatures (0–25°C) to prevent side reactions, using tert-butyl chloroformate (Boc anhydride) in anhydrous dichloromethane (DCM) with TEA as a base.
  • Amine Functionalization : The amino group on the piperidine ring is selectively protected or functionalized using selective amination techniques, often involving nucleophilic substitution with suitable electrophiles.
  • Oxidation/Reduction Steps : If necessary, oxidation of secondary alcohols or reduction of ketone groups can be achieved with reagents like sodium borohydride or lithium aluminum hydride, depending on the desired intermediate.

Industrial Synthesis Considerations

  • Scale-up : Reactions are optimized for large-scale production by controlling parameters such as temperature, solvent purity, and reaction time to maximize yield and minimize impurities.
  • Purification : Industrial processes often employ crystallization, distillation, or preparative chromatography to obtain high-purity intermediates and final products.
  • Safety : Handling of reactive reagents like tert-butyl chloroformate requires inert atmospheres and proper safety protocols to prevent hazards.

Data Tables Summarizing Key Reactions

Reaction Type Reagents Conditions Yield/Remarks References
Carbamate formation tert-Butyl chloroformate, TEA 0–25°C, inert atmosphere High yield (~85–95%), Boc protection ,
Amide coupling EDC·HCl, HOBt, amine Room temperature, DMF or DCM Efficient coupling, minimal racemization
N-alkylation Ethyl isocyanate 0–25°C, base (e.g., DIPEA) Selective N-alkylation ,

Notes on Reaction Optimization and Challenges

  • Selectivity : Achieving selective functionalization of the amino group without affecting other nucleophilic sites requires careful control of reaction conditions.
  • Protection/Deprotection : Boc groups provide stability during synthesis but must be removed under acidic conditions at the final stage if necessary.
  • Yield Improvement : Use of coupling agents like HOBt or HOAt can improve coupling efficiency and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound has applications in medicinal chemistry, particularly in the design of pharmaceuticals. It is used in the synthesis of drug candidates targeting specific biological pathways, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other tert-butyl carbamate derivatives, particularly those with piperidine or amino acid backbones. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Applications Synthesis Yield Key Spectral Data (¹H NMR) Reference
Target Compound C₁₄H₂₇N₃O₃ 4-aminopiperidin-1-yl Protease inhibitor intermediate Not reported Not available
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ Acetylated piperidine Intermediate for kinase inhibitors 67% (crude) δ 1.39 (s, 9H, tert-butyl), 2.05 (s, 3H, acetyl)
tert-butyl ((S)-1-(((2R,3S)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate C₂₈H₃₆N₄O₆ Benzyloxy, phenyl Anti-tubercular agents 78% δ 7.40-7.27 (m, 7H, aromatic), 5.23 (d, 1H, NH)
tert-butyl (1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate C₁₆H₂₁N₃O₅ p-nitroanilide Antimicrobial studies 76% δ 8.20 (d, 2H, NO₂-Ar), 6.90 (d, 2H, NH-Ar)

Key Differences and Implications

This increases solubility in polar solvents and bioavailability . Nitroanilide derivatives (e.g., compound 3 in ) exhibit strong UV absorption due to the nitro group, aiding in photochemical studies but limiting stability under reducing conditions.

Synthetic Efficiency

  • The target compound’s synthesis lacks reported yields, but tert-butyl (1-acetylpiperidin-4-yl)carbamate achieves 67% crude yield via acylation . Higher yields (75–78%) are observed in benzyloxy-containing analogs due to optimized coupling conditions .

Biological Activity Anti-tubercular activity: Hydrazide derivatives (e.g., compound 13 in ) show superior efficacy (MIC < 1 µg/mL) compared to the target compound, likely due to enhanced membrane permeability from hydrophobic substituents. Protease inhibition: The 4-aminopiperidine moiety in the target compound mimics transition-state analogs, a feature shared with clinical candidates like ritonavir .

Biological Activity

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate (CAS Number: 1303889-88-4) is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and a piperidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C14H27N3O3C_{14}H_{27}N_{3}O_{3}, with a molecular weight of 285.39 g/mol. The IUPAC name reflects its complex structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H27N3O3
Molecular Weight285.39 g/mol
CAS Number1303889-88-4
Purity97%

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Potential activities include:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathophysiology of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may:

  • Inhibit Aβ Aggregation : By preventing the aggregation of Aβ peptides, the compound could reduce the formation of toxic fibrils associated with Alzheimer's disease.
  • Modulate Inflammatory Responses : It may influence inflammatory pathways by altering cytokine production in astrocytes exposed to Aβ.

Neuroprotective Potential

One study explored the effects of a structurally similar compound (M4) on astrocytes exposed to Aβ 1-42. Results demonstrated that M4 significantly improved cell viability and reduced pro-inflammatory cytokine levels, suggesting a protective role against neurotoxicity.

Enzyme Inhibition Studies

In vitro assays indicated that M4 inhibited β-secretase with an IC50 of 15.4 nM and acetylcholinesterase with a Ki of 0.17 μM. This dual inhibition could provide a therapeutic strategy for treating Alzheimer’s disease by addressing multiple aspects of the disease pathology.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their biological activities:

Compound NameStructure TypeBiological Activity
Tert-butyl N-(piperidin-4-ylmethyl)carbamatePiperidine derivativeCNS activity
Tert-butyl N-(2-methylpyrrolidin)carbamatePyrrolidine derivativePotential anti-anxiety effects
Tert-butyl N-[1-(3-hydroxypyrrolidin)]carbamateHydroxypyrrolidine derivativeAntidepressant properties

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting 4-aminopiperidine with a suitably protected β-keto ester intermediate.

Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) .

Coupling Reactions : Employing reagents such as EDC/HOBt for amide bond formation, as demonstrated in analogous compounds (e.g., 71% yield achieved with EDC/HOBt/iPr₂NEt in DCM) .

Optimization Strategies:

  • Catalyst Selection : TEA or DMAP improves reaction efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may enhance solubility of intermediates.
  • Temperature Control : Room temperature for Boc protection vs. reflux for coupling steps.

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield RangeKey Variables
Boc ProtectionBoc₂O, DCM, TEA80–90%Solvent polarity, base strength
Amide CouplingEDC/HOBt, DCM65–75%Coupling reagent, reaction time

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include tert-butyl protons (δ 1.45 ppm, singlet) and piperidine NH (δ 6.47 ppm, broad) .
    • ¹³C NMR : Boc carbonyl (δ 155–160 ppm), amide carbonyl (δ 170–175 ppm).
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

Critical Note: Discrepancies in NH proton integration (e.g., broadening due to hydrogen bonding) require variable-temperature NMR studies to resolve .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound and its analogs?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (SHELXL/SHELXS) for refinement. Key steps:
    • Data Collection : High-resolution (<1.0 Å) data minimizes thermal parameter errors.
    • Hydrogen Bonding Analysis : Identify NH–O=C interactions in the piperidine-carbamate motif .
    • Twinned Crystals : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Case Study : Analogous tert-butyl carbamates show torsional strain in the piperidine ring (e.g., C–N–C angles deviating by 5–10° from ideal 109.5°). Use density functional theory (DFT) to validate experimental vs. calculated geometries .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the piperidine substituents (e.g., nitrobenzyl vs. trifluoromethyl groups) to assess pharmacological effects .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against targets like β-secretase using fluorogenic substrates .
    • Cellular Permeability : LogP calculations (e.g., cLogP ~2.5) combined with PAMPA assays predict blood-brain barrier penetration .

Q. Table 2: SAR of Key Analogs

Analog SubstituentBioactivity (IC₅₀)LogPKey Interaction
4-Nitrobenzyl12 nM (β-secretase)2.8π-Stacking with Tyr-71
3-Trifluoromethyl8 nM (β-secretase)3.1Hydrophobic pocket occupancy

Contradiction Alert : Nitro-substituted analogs show higher in vitro activity but lower solubility, requiring formulation optimization .

Q. How can conflicting solubility and stability data be addressed in formulation studies?

Methodological Answer:

  • pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4 (e.g., solubility peaks at pH 2 due to protonation of the piperidine NH) .
  • Degradation Pathways :
    • Hydrolysis : LC-MS/MS identifies Boc-deprotected byproducts under acidic conditions.
    • Oxidation : Accelerated stability studies (40°C/75% RH) with antioxidant screening (e.g., BHT at 0.01% w/v) .

Mitigation Strategy : Use cyclodextrin-based encapsulation to enhance aqueous solubility while protecting the carbamate group .

Q. What computational methods validate experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Simulate NMR chemical shifts (GIAO method) and compare with experimental values (MAE <0.3 ppm for ¹H NMR) .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in DMSO to explain solvent-induced NMR shifts .

Example : A 0.15 ppm deviation in NH chemical shift between simulation and experiment suggests conformational flexibility in the piperidine ring .

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